molecular formula C10H7N3O2S B8608250 2-Naphthalenesulfonyl azide CAS No. 13407-52-8

2-Naphthalenesulfonyl azide

Cat. No. B8608250
Key on ui cas rn: 13407-52-8
M. Wt: 233.25 g/mol
InChI Key: MSYOIOMHZVPPIY-UHFFFAOYSA-N
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Patent
US05292937

Procedure details

To a stirred solution of 24.52 grams (0.15 mole) of diethyl malonate and 34.0 grams (0.15 mole) of 2-naphthalenesulfonyl azide In 100 milliliters of acetonitrile was added 15.49 grams (0.15 mole) of triethylamine, dropwise, with cooling at 0° C.-5° C. On completing the feed the mixture was allowed to warm to room temperature while stirring for an approximate 16-hour period. Volatiles were stripped from the mixture under reduced pressure and the residue was slurried with ethyl ether and the inorganic salt filtered off. The filtrate was evaporated free of ether and purified by silica column chromatography to give 27.03 grams (0.15 mole) of diethyl diazomalonate as a yellow liquid. NMR analysis of the product indicated the following:
Quantity
24.52 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
15.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C1C2C(=CC=CC=2)C=CC=1S([N:25]=[N+:26]=[N-])(=O)=O.C(N(CC)CC)C.C(OCC)C>C(#N)C>[N+:25](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[N-:26]

Inputs

Step One
Name
Quantity
24.52 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
34 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)N=[N+]=[N-]
Name
Quantity
15.49 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for an approximate 16-hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise, with cooling at 0° C.-5° C
FILTRATION
Type
FILTRATION
Details
the inorganic salt filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated free of ether
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol
AMOUNT: MASS 27.03 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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